Methacholine bromide

Muscarinic Agonist Receptor Selectivity Pharmacology

Select Methacholine bromide (CAS 333-31-3) when reproducibility and pharmacological precision are non-negotiable. Unlike carbachol or bethanechol, its methyl group confers muscarinic selectivity absent in acetylcholine, while its susceptibility to acetylcholinesterase—intermediate between acetylcholine and carbachol—enables a clinically relevant, controlled duration of action ideal for bronchial provocation testing. Endorsed by ATS guidelines for PC20 determination, it is the definitive reference agonist for in vitro smooth muscle assays and in vivo bronchoconstriction models. Ensure batch-to-batch reliability with high-purity material validated for advanced pulmonary research.

Molecular Formula C8H18BrNO2
Molecular Weight 240.14 g/mol
CAS No. 333-31-3
Cat. No. B041356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethacholine bromide
CAS333-31-3
Synonyms(2-Hydroxypropyl)trimethylammonium Acetate Bromide;  2-(Acetyloxy)-N,N,N-trimethyl-1-propanaminium Bromide;  (2-Hydroxypropyl)trimethyl-ammonium Bromide Acetate;  Acetyl-β-methylcholine Bromide;  Mecholin;  Mecholyl Bromide;  Methacholine Bromide;  O-Acetyl
Molecular FormulaC8H18BrNO2
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESCC(C[N+](C)(C)C)OC(=O)C.[Br-]
InChIInChI=1S/C8H18NO2.BrH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1
InChIKeyMMVPLEUBMWUYIB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methacholine Bromide (CAS 333-31-3): A Definitive Muscarinic M3 Agonist for Bronchial Challenge Testing and Receptor Pharmacology


Methacholine bromide (CAS 333-31-3), also known as acetyl-β-methylcholine bromide, is a synthetic quaternary ammonium parasympathomimetic agent [1]. It functions as a non-selective muscarinic acetylcholine receptor agonist, with a pronounced effect on the M3 subtype located on airway smooth muscle . Its primary clinical and research application lies in bronchial provocation testing to diagnose airway hyperresponsiveness (AHR), a hallmark of asthma [2]. Unlike its parent compound acetylcholine, methacholine bromide exhibits resistance to rapid hydrolysis by acetylcholinesterase, resulting in a prolonged duration of action .

Why Generic Substitution of Methacholine Bromide is Scientifically Unjustified: Key Pharmacological Distinctions from Cholinergic Analogs


The cholinergic agonist class is pharmacologically diverse, and methacholine bromide is not interchangeable with its analogs. While compounds like carbachol, bethanechol, and acetylcholine share a common mechanism, their distinct molecular structures confer critical differences in receptor subtype selectivity, enzymatic stability, and in vivo potency [1]. For instance, the presence of a β-methyl group in methacholine confers muscarinic selectivity absent in acetylcholine, while its unique susceptibility to acetylcholinesterase (compared to the fully resistant carbachol) allows for a controlled, clinically relevant duration of action in diagnostic bronchoprovocation . The following evidence guide provides quantitative data to support the specific selection of methacholine bromide for scientific and diagnostic applications.

Quantitative Evidence Guide: Data-Driven Differentiation of Methacholine Bromide for Scientific Selection


Muscarinic vs. Nicotinic Selectivity: The β-Methyl Advantage

Methacholine bromide demonstrates a marked selectivity for muscarinic over nicotinic receptors, a property that distinguishes it from the non-selective acetylcholine. This selectivity is directly attributable to the presence of a methyl group on the β-carbon atom of the choline backbone . The dose required to stimulate nicotinic receptors is many-fold higher than the dose needed for muscarinic receptor activation, effectively creating a functional window where methacholine acts as a muscarinic-selective agent in biological systems [1].

Muscarinic Agonist Receptor Selectivity Pharmacology

Enzymatic Stability: Prolonged Action via Acetylcholinesterase Resistance

Methacholine is hydrolyzed by acetylcholinesterase (AChE) at a considerably slower rate than acetylcholine, and it is more resistant to hydrolysis by nonspecific cholinesterases [1]. This differential stability is a key determinant of its utility in diagnostic procedures, where a predictable and sustained bronchoconstrictor response is required. Under enforced degradation conditions, methacholine is hydrolyzed, yielding acetic acid and β-methylcholine, a process that is significantly retarded compared to acetylcholine [2].

Enzymatic Stability Acetylcholinesterase Hydrolysis

Enantiomeric Potency: S(+)-Methacholine is 240-Fold More Potent than R(-)-Methacholine

Methacholine is a racemic mixture of (S) and (R) enantiomers. However, its muscarinic activity is highly stereospecific. The (S)/(R) ratio of muscarinic potency for these enantiomers is 240:1, meaning the S(+) isomer is 240 times more potent than the R(-) isomer . This indicates that the pharmacological effect of the racemic mixture is almost entirely attributable to the S(+) enantiomer.

Enantiomer Stereospecificity Muscarinic Potency

Bronchial Smooth Muscle Contractile Potency: Methacholine is Less Potent than Carbachol but More Selective

In a direct comparison of muscarinic agonists on isolated human bronchial smooth muscle, methacholine exhibited a pD2 value of 5.8 ± 0.2, indicating its potency in causing contraction. This is lower than the pD2 of 6.4 ± 0.1 observed for carbachol [1]. While less potent, methacholine's primary utility lies not in maximal potency but in its balanced pharmacological profile of muscarinic selectivity and intermediate enzymatic stability, which are ideal for controlled bronchoprovocation testing [2].

Bronchoconstriction Smooth Muscle Contraction pD2

Bronchial Challenge Standardization: Methacholine is the Gold Standard per ATS Guidelines

Methacholine is the agent specified in the American Thoracic Society (ATS) guidelines for bronchial challenge testing to diagnose asthma. The standard dosimeter (SDM) protocol uses incremental concentrations of methacholine to calculate the provocative concentration causing a 20% drop in FEV1 (PC20) [1]. This protocol has established thresholds: a PC20 < 8 mg/mL indicates mild airway hyperresponsiveness, while a PC20 between 8 and 16 mg/mL is considered borderline [2]. The ATS guidelines are based on extensive clinical validation, and methacholine's predictable pharmacokinetics and established safety profile make it the preferred agent over alternatives like histamine [3].

Bronchial Challenge Airway Hyperresponsiveness Diagnostic Protocol

Cardiac Tissue Sensitivity: Methacholine Exhibits Greater Efficacy than Bethanechol

In comparative studies, cardiac tissue exhibits a relative insensitivity to bethanechol compared to methacholine. This difference is attributed to the much smaller proportion of high-affinity binding sites found for S(+)-bethanechol in heart ventricular muscle [1]. This suggests that methacholine is a more effective agonist in cardiac tissues, a factor that must be considered when evaluating potential cardiovascular effects in preclinical models.

Cardiac Pharmacology Tissue Selectivity Muscarinic Agonist

High-Impact Application Scenarios for Methacholine Bromide in Research and Diagnostics


Standardized Diagnostic Bronchial Challenge Testing for Asthma

Methacholine bromide is the agent of choice for performing bronchial provocation tests to diagnose asthma and assess airway hyperresponsiveness, as recommended by the American Thoracic Society (ATS) guidelines . The standard five-breath dosimeter protocol uses incremental concentrations of methacholine to determine the PC20 (provocative concentration causing a 20% drop in FEV1). This protocol is a cornerstone of pulmonary function laboratories and clinical research, providing a quantifiable and reproducible measure of airway reactivity. The use of methacholine bromide, with its specific muscarinic activity and predictable pharmacokinetics, ensures test validity and comparability across different centers [5].

Pharmacological Profiling of Novel Muscarinic Antagonists and Agonists

In preclinical drug discovery, methacholine bromide serves as a reference agonist for characterizing the potency and selectivity of novel muscarinic receptor ligands. Its well-defined pharmacology, particularly its action on M3 receptors in smooth muscle , makes it an ideal tool for in vitro assays, such as isolated tissue bath experiments. For example, the contractile response of isolated tracheal or bronchial rings to methacholine can be used to construct concentration-response curves and calculate antagonist pA2 values, a standard method for evaluating new bronchodilator candidates [5]. This application leverages the compound's specific muscarinic activity and its established use in related research.

In Vivo Modeling of Airway Hyperresponsiveness and Asthma

Methacholine bromide is extensively used in animal models to induce bronchoconstriction for studying the pathophysiology of asthma and evaluating potential therapeutic interventions. Intravenous administration of methacholine bromide (e.g., 0.5 µg/kg plus 5 µg/kg/min for 30 minutes) reliably induces bronchoconstriction in dogs , while doses of 0.03-1 mg/kg i.v. produce severe bronchoconstriction in mice [5]. These models are crucial for preclinical efficacy studies of new anti-asthma drugs and for investigating the mechanisms of airway hyperresponsiveness.

Investigating Muscarinic Receptor Signaling and Stereospecificity

Due to the significant difference in potency between its enantiomers (S(+) isomer is 240 times more potent than R(-) ), methacholine bromide is a valuable tool for studying stereospecific drug-receptor interactions. Researchers can use the racemic mixture or the isolated enantiomers to probe the stereochemical requirements of muscarinic receptor binding and activation. This is particularly relevant for structure-activity relationship (SAR) studies aimed at designing more selective or potent muscarinic ligands for therapeutic use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methacholine bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.